4-methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

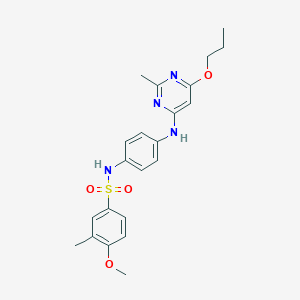

This compound is a benzenesulfonamide derivative featuring a methoxy group at the 4-position and a methyl group at the 3-position on the benzene ring. The sulfonamide nitrogen is linked to a phenyl group substituted with a 2-methyl-6-propoxypyrimidin-4-ylamino moiety.

Key structural attributes:

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-5-12-30-22-14-21(23-16(3)24-22)25-17-6-8-18(9-7-17)26-31(27,28)19-10-11-20(29-4)15(2)13-19/h6-11,13-14,26H,5,12H2,1-4H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYULJIWJOQVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 446.54 g/mol. Its structure features a sulfonamide group, which is often associated with various pharmacological activities, including inhibition of carbonic anhydrases (CAs) and potential antiviral effects.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds within the N-phenylbenzamide class. For instance, derivatives like IMB-0523 demonstrated significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, suggesting that similar mechanisms may be applicable to this compound .

Table 1: Antiviral Activity Comparison

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| IMB-0523 | HBV (wild-type) | 1.99 | |

| IMB-0523 | HBV (drug-resistant) | 3.30 | |

| Lamivudine | HBV (wild-type) | 7.37 |

Anticancer Activity

The sulfonamide moiety is known for its role in cancer therapy, particularly through the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies on similar compounds have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity Overview

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Various Sulfonamides | Multiple types | CA inhibition, apoptosis induction |

Case Studies

In a notable study involving related compounds, researchers synthesized a series of N-substituted benzenesulfonamides and evaluated their binding affinities to different isoforms of carbonic anhydrases. The results indicated that some derivatives exhibited significantly higher binding affinities, suggesting potential for therapeutic applications in cancer treatment .

Pharmacokinetics

Preliminary pharmacokinetic studies on similar compounds indicate favorable profiles, including low toxicity and good bioavailability. For instance, IMB-0523 showed an LD50 value of 448 mg/kg in mice, indicating a relatively safe therapeutic window .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

*Predicted logP based on substituent contributions (e.g., propoxy: +0.5 vs. methoxy: +0.0) .

Bioactivity and Binding Affinity

- Pyrimidine vs. Pyrazolo-Pyrimidine: The target compound’s pyrimidine ring may offer weaker kinase binding compared to pyrazolo-pyrimidine derivatives (e.g., ), which exhibit nanomolar IC50 values in kinase assays due to fused heterocyclic systems .

- Propoxy vs. Methoxy: The 6-propoxy group in the target compound likely enhances membrane permeability over N-(4-methoxyphenyl)benzenesulfonamide (), though it may reduce solubility compared to polar groups like dimethylamino (e.g., ’s diethylamino variant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.